In chemical synthesis, this compound serves as an intermediate for the production of various organic molecules, including pharmaceuticals and agrochemicals .
It undergoes reactions like nucleophilic substitution and cross-coupling to yield diverse structures. Reaction conditions such as temperature and choice of base are optimized for each synthesis.
The syntheses yield compounds with high purity levels and yield percentages, showcasing the compound’s versatility as a building block.
2-Bromo-4,6-difluorobenzonitrile: is pivotal in developing new drugs, particularly as a precursor for aromatic compounds with potential therapeutic effects .
It is used in medicinal chemistry to create novel drug candidates, often involving high-throughput screening and structure-activity relationship (SAR) studies.
Some derivatives have shown promising biological activity in preliminary tests, indicating potential for further drug development.
In analytical chemistry, the compound is used as a standard or reagent in methods such as chromatography and spectroscopy to analyze complex mixtures .
It’s used in calibration curves and as a reference compound due to its distinct spectral properties, aiding in the identification and quantification of substances.
The use of 2-Bromo-4,6-difluorobenzonitrile has led to more accurate and reliable analytical methods, with lower detection limits and higher specificity.
This compound is studied for its environmental impact, particularly its behavior and breakdown in natural settings .
Research involves ecotoxicology studies and degradation experiments to understand its persistence and effects on ecosystems.
Findings contribute to environmental risk assessments, ensuring the safe use and disposal of chemicals containing this compound.
In biochemistry, 2-Bromo-4,6-difluorobenzonitrile is explored for its interactions with biological molecules, aiding in understanding cellular processes .
It’s used in bioconjugation techniques to label proteins or nucleic acids, allowing for the study of molecular dynamics within cells.
Studies have provided insights into protein folding and enzyme mechanisms, enhancing our understanding of biochemical pathways.
This compound is utilized in the field of organic electronics for the synthesis of organic semiconductors, which are essential for creating flexible electronic devices .
The synthesis involves electrophilic aromatic substitution reactions under controlled conditions to ensure the formation of the desired semiconductor properties.
The semiconductors produced exhibit high charge mobility and stability, making them suitable for use in OLEDs and flexible displays.
In agrochemical research, 2-Bromo-4,6-difluorobenzonitrile is a precursor in the synthesis of novel pesticides and herbicides .
The compound undergoes various chemical transformations to produce active ingredients that target specific pests or weeds, with emphasis on selectivity and low toxicity to non-target species.
The new formulations have shown effectiveness in field trials, offering potential solutions for sustainable agriculture practices.
It serves as a chemical intermediate in the production of polymer additives that enhance the performance of plastics and resins .
2-Bromo-4,6-difluorobenzonitrile: is reacted with other monomers to create copolymers that act as plasticizers or flame retardants.
These additives contribute to the production of safer and more durable plastic materials, with improved flexibility and fire resistance.
The compound finds application in catalysis, particularly in the development of catalysts for organic synthesis reactions .
It is used to synthesize ligands that bind to metal centers, forming catalysts that facilitate various organic transformations.
Catalysts containing 2-Bromo-4,6-difluorobenzonitrile derivatives have shown increased reaction rates and selectivity, enhancing the efficiency of synthetic processes.
In nanotechnology, this compound is explored for its potential in creating nanoscale materials with unique optical and electronic properties .
It’s involved in the synthesis of nanoparticles and quantum dots, where it contributes to the precise control over size and shape at the nanometer scale.
The resulting nanomaterials display novel photonic and electronic behaviors, opening up new possibilities for technological applications.
2-Bromo-4,6-difluorobenzonitrile: is used in the design of fluorescent probes for bioimaging and diagnostic purposes .
2-Bromo-4,6-difluorobenzonitrile is a synthetic aromatic compound with the molecular formula and a molecular weight of 218.00 g/mol. This compound features a benzene ring substituted with two fluorine atoms at the 4 and 6 positions, a bromine atom at the 2 position, and a nitrile group (-C≡N) at the 1 position. It appears as an off-white crystalline solid with a characteristic odor and has a melting point ranging from 79 to 82 °C .
The synthesis of 2-Bromo-4,6-difluorobenzonitrile typically involves reactions that introduce bromine and fluorine substituents onto a benzene ring followed by nitrilation. Common methods include:
Several methods have been developed for synthesizing 2-Bromo-4,6-difluorobenzonitrile:
2-Bromo-4,6-difluorobenzonitrile finds applications in various fields:
Interaction studies involving 2-Bromo-4,6-difluorobenzonitrile focus on its reactivity with various biological targets. Similar compounds have shown interactions with cytochrome P450 enzymes, influencing drug metabolism. The specific interactions of this compound may include:
Several compounds share structural similarities with 2-Bromo-4,6-difluorobenzonitrile. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features | Similarity Index |
---|---|---|---|
3-Amino-4-bromo-2,6-difluorobenzonitrile | 946817-63-6 | Contains an amino group | 0.85 |
5-Amino-4-bromo-2-fluorobenzonitrile | 893615-28-6 | Substituted amino group | 0.92 |
4-Amino-3-bromo-5-fluorobenzonitrile | 874880-58-7 | Different substitution pattern | 0.84 |
6-Bromo-2-fluoro-3-methylaniline | 1232407-25-8 | Contains a methyl group | 0.85 |
4-Amino-3-bromo-2,5-difluorobenzonitrile | 112279-62-6 | Multiple amino and fluorine groups | 0.85 |
The uniqueness of 2-Bromo-4,6-difluorobenzonitrile lies in its specific arrangement of halogen substituents and the nitrile functional group, which may impart distinct chemical reactivity and biological properties compared to these similar compounds .